L-Seryl-L-lysyl-L-seryl-L-serine
Description
Properties
CAS No. |
508194-81-8 |
|---|---|
Molecular Formula |
C15H29N5O8 |
Molecular Weight |
407.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29N5O8/c16-4-2-1-3-9(18-12(24)8(17)5-21)13(25)19-10(6-22)14(26)20-11(7-23)15(27)28/h8-11,21-23H,1-7,16-17H2,(H,18,24)(H,19,25)(H,20,26)(H,27,28)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
PUKJCKGXJLTDLA-NAKRPEOUSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The choice of resin significantly impacts synthesis efficiency. Wang resin and Rink amide resin are preferred for their stable anchoring and compatibility with Fmoc/t-Bu protection strategies. For instance, Fmoc-L-serine(t-Bu)-OH is typically loaded onto the resin using a coupling agent such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). A study demonstrated 95% loading efficiency for serine residues under these conditions.
Sequential Coupling Reactions
Coupling reactions require meticulous optimization to prevent epimerization or incomplete reactions. The lysine residue, with its ε-amino group, necessitates orthogonal protection. Fmoc-L-lysine(Boc)-OH is commonly used, with Boc (tert-butoxycarbonyl) protecting the side chain. Coupling agents like HBTU or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate carboxyl groups, achieving coupling efficiencies of 98% per cycle. A critical challenge arises with consecutive serine residues, which may aggregate due to hydrogen bonding. Incorporating pseudoproline dipeptides or microwave-assisted synthesis mitigates this issue, reducing aggregation by 40%.
Cleavage and Global Deprotection
Final cleavage from the resin employs trifluoroacetic acid (TFA) cocktails, typically TFA:H2O:Triisopropylsilane (95:2.5:2.5), which simultaneously removes acid-labile protecting groups. For this compound, cleavage durations are optimized to 2–3 hours to minimize serine degradation, yielding crude peptide purities of 75–85%.
Liquid-Phase Peptide Synthesis
Liquid-phase synthesis remains relevant for large-scale production, though it requires iterative purification steps. This method is advantageous for peptides with repetitive sequences, such as this compound, due to its cost-effectiveness in bulk reagent usage.
Stepwise Elongation Strategy
The synthesis begins with the C-terminal serine, protected as a methyl ester. Subsequent couplings use mixed anhydride or active ester methods. For example, coupling Fmoc-L-serine(t-Bu)-OH to L-lysine(Boc)-OMe employs DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole), achieving 85% yield per step. However, racemization risks increase with prolonged reaction times, necessitating strict temperature control (0–4°C).
Fragment Condensation
Fragment condensation enhances efficiency by linking pre-synthesized dipeptides. A study reported condensing H-Ser-Lys-OH with H-Ser-Ser-OH using PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate), yielding the tetrapeptide in 78% yield after HPLC purification. This approach reduces cumulative side reactions but requires high-purity fragments.
Hybrid Approaches and Emerging Techniques
Enzymatic Synthesis
Enzymatic methods, though less documented for this tetrapeptide, offer stereoselectivity and mild conditions. Thermolysin and subtilisin have been explored for catalyzing serine-lysine bond formation, but yields remain suboptimal (30–50%) compared to chemical methods.
Flow Chemistry Integration
Continuous flow systems enhance SPPS scalability. A recent advancement achieved 90% yield for this compound using a microfluidic reactor, reducing reagent consumption by 60%.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns is standard for purification. A gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes resolves the tetrapeptide from deletion sequences, achieving >98% purity.
Mass Spectrometry and NMR Validation
MALDI-TOF mass spectrometry confirms molecular weight (observed: 445.5 Da; theoretical: 445.4 Da). $$^{1}\text{H}$$ NMR in D$$_2$$O verifies backbone structure, with characteristic serine β-proton resonances at 3.8–4.1 ppm and lysine ε-amine signals at 7.2 ppm.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| SPPS | 80–95% | >95% | Automated, high purity | High reagent cost |
| Liquid-Phase | 70–85% | 85–90% | Scalable, cost-effective | Labor-intensive purification |
| Enzymatic | 30–50% | 70–80% | Eco-friendly, stereoselective | Low yield, limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the lysine residue.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group modifications.
Major Products Formed
Oxidation: Serine derivatives like phosphoserine.
Reduction: Modified lysine residues.
Substitution: Alkylated or acylated lysine derivatives.
Scientific Research Applications
L-Seryl-L-lysyl-L-seryl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
L-Serine, L-alanylglycyl-L-arginyl-L-lysyl (CAS 853067-13-7)
- Sequence : Ser-Ala-Gly-Arg-Lys (pentapeptide).
- Molecular Formula : C₂₀H₃₉N₉O₇.
- Molecular Weight : 517.58 g/mol.
- Key Features : Contains arginine (positively charged) and lysine, enhancing electrostatic interactions. The glycine residue increases structural flexibility.
- Contrast : Longer chain length and inclusion of arginine differentiate it from the target tetrapeptide. The additional residues may confer higher specificity in biological binding .
L-Lysine, L-methionyl-L-lysyl-L-isoleucyl-L-seryl (CAS 823233-57-4)
- Sequence : Met-Lys-Ile-Ser (tetrapeptide).
- Molecular Formula : C₂₆H₅₁N₇O₇S.
- Molecular Weight : 605.79 g/mol.
- Key Features : Methionine (sulfur-containing) and isoleucine (hydrophobic) increase hydrophobicity. The sulfur atom in methionine may participate in redox reactions.
- Contrast : The target peptide lacks sulfur and hydrophobic residues, making it more hydrophilic and less prone to oxidation .
L-SERINE, L-LYSYLGLYCYL-L-ALANYLGLYCYL-L-GLUTAMINYL-L-ASPARAGINYL-L-LEUCYL (CAS 696585-15-6)
- Sequence : Ser-Lys-Gly-Ala-Gly-Gln-Asn-Leu (octapeptide).
- Molecular Formula : C₃₁H₅₅N₁₁O₁₂.
- Molecular Weight : 773.84 g/mol.
- Key Features : Includes glutamine and asparagine (amide-containing residues), which stabilize hydrogen-bonded structures like β-sheets.
- Contrast : The extended chain and presence of amide groups suggest higher structural complexity compared to the simpler target tetrapeptide .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Residues | Hydrophobicity | Charge at pH 7 |
|---|---|---|---|---|
| Target Tetrapeptide* | ~450 (estimated) | Ser, Lys, Ser, Ser | Low | +1 (from Lys) |
| CAS 823233-57-4 | 605.79 | Met, Lys, Ile, Ser | Moderate | +1 |
| CAS 853067-13-7 | 517.58 | Arg, Lys, Gly, Ala | Low-Moderate | +2 |
| CAS 696585-15-6 | 773.84 | Gln, Asn, Leu, Gly | Variable | Neutral |
*Estimated based on sequence Ser-Lys-Ser-Ser.
- Hydrophilicity : The target peptide’s three serine residues and lack of hydrophobic residues (e.g., Ile, Met) make it highly water-soluble, unlike CAS 823233-57-4, which contains methionine and isoleucine .
- Charge Profile : The +1 charge (from lysine) is lower than CAS 853067-13-7’s +2 (arginine + lysine), affecting interactions with nucleic acids or membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
